2-[5-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol
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Overview
Description
2-[5-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol is a complex organic compound that features a furan ring, a tetrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Tetrazole Ring: The tetrazole ring is formed by the reaction of hydrazoic acid with nitriles under acidic conditions.
Coupling Reactions: The furan and tetrazole rings are coupled using a suitable linker, such as an amino group, under controlled conditions.
Final Functionalization: The ethanol group is introduced in the final step through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to a triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Triazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[5-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes involved in microbial growth or inflammation, leading to its antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol
- 2-[5-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol
Uniqueness
2-[5-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H14ClN5O2 |
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Molecular Weight |
319.74 g/mol |
IUPAC Name |
2-[5-[[5-(4-chlorophenyl)furan-2-yl]methylamino]tetrazol-1-yl]ethanol |
InChI |
InChI=1S/C14H14ClN5O2/c15-11-3-1-10(2-4-11)13-6-5-12(22-13)9-16-14-17-18-19-20(14)7-8-21/h1-6,21H,7-9H2,(H,16,17,19) |
InChI Key |
FEEQMKLBQMVJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNC3=NN=NN3CCO)Cl |
Origin of Product |
United States |
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